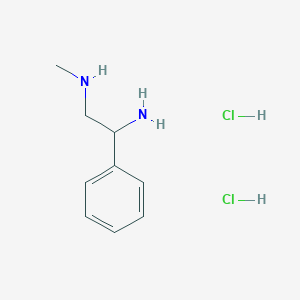

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride

Description

Properties

IUPAC Name |

N'-methyl-1-phenylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-11-7-9(10)8-5-3-2-4-6-8;;/h2-6,9,11H,7,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRUWSQFGZNXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-phenylethyl)(methyl)amine dihydrochloride typically involves the reaction of phenylacetaldehyde with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Phenylacetaldehyde: Starting material

Methylamine: Reactant

Reducing agent: Commonly used reducing agents include sodium borohydride or lithium aluminum hydride

Hydrochloric acid: To form the dihydrochloride salt

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes:

Batch reactors: For controlled synthesis

Continuous flow systems: For large-scale production

Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding imines or oximes

Reduction: Reduction of the imine group to form secondary amines

Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

Reducing agents: Sodium borohydride or lithium aluminum hydride

Electrophiles: Halides or other suitable electrophiles for substitution reactions

Major Products Formed

Imines or oximes: Formed through oxidation

Secondary amines: Formed through reduction

Substituted derivatives: Formed through nucleophilic substitution

Scientific Research Applications

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride, also known as N-methyl-2-phenethylamine dihydrochloride, is a phenethylamine derivative with potential applications in medicinal chemistry and research . This compound features a phenethylamine structure with an amine group and a methyl substitution, likely influencing its biological activity .

Potential Applications in Scientific Research

- Medicinal Chemistry : 2-Phenethylamines, the class of compounds to which this compound belongs, have a wide range of therapeutic targets . They are found in ligands for adenosine receptors and are relevant in studies related to inflammation, cardiovascular vasodilation, and nervous system responses .

- Synthesis of Complex Molecules: Phenethylamines can be used as building blocks in the synthesis of more complex molecules with potential pharmacological activities. The presence of amine and amide functionalities in these compounds can be crucial for biological interactions.

- Neurochemical Research: As a derivative of phenethylamine, this compound may interact with dopamine receptors, adrenoceptors, and other receptors in the central nervous system . It could be used in studies to explore its effects on neurotransmission, mood regulation, and other neurological processes.

- Study of Drug Interactions: Given that many phenethylamines have recreational uses and are associated with drug abuse, this compound could be employed in research to understand the interactions, selectivity, and potential antitarget issues related to such substances .

Synthesis and Chemical Properties

The synthesis of compounds like this compound typically involves several steps, including amidation, reduction, and alkylation . For instance, amides can be directly synthesized from carboxylic acids and amines using coupling agents . The resulting amides can then be reduced to amines using reagents like borane .

Considerations for Research

Researchers should consider the following when working with this compound:

- Purity and Characterization: Ensure the compound is of high purity and properly characterized using spectroscopic methods such as NMR and mass spectrometry.

- Safety: Follow standard laboratory safety procedures, as the compound may have unknown toxicological properties.

- Solubility: Determine the appropriate solvents for dissolving the compound for in vitro and in vivo studies.

- Storage: Store the compound under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.

Mechanism of Action

The mechanism of action of (2-Amino-2-phenylethyl)(methyl)amine dihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved include:

Neurotransmitter receptors: Interaction with receptors such as dopamine, serotonin, and norepinephrine receptors

Signal transduction pathways: Modulation of intracellular signaling cascades

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

a. Phenylethylamine Derivatives

- ß-Phenylethylamine (): A primary amine with a phenylethyl group. Unlike the target compound, it lacks a methyl substituent on the amine and exists as a free base. Used as a biogenic amine standard in food analysis .

- (2-Amino-2-phenylethyl)(methyl)amine Dihydrochloride: The addition of a methyl group and dihydrochloride salt form likely increases polarity and water solubility compared to ß-phenylethylamine.

b. Aliphatic Polyamine Dihydrochlorides

- Putrescine Dihydrochloride (C₄H₁₂N₂·2HCl, MW 195.1) and Cadaverine Dihydrochloride (C₅H₁₄N₂·2HCl, MW 209.1) (): Both are linear aliphatic diamines. Their dihydrochloride salts are used in analytical preparations due to high water solubility. The target compound’s aromatic phenyl group may reduce solubility compared to these aliphatic analogs .

c. Heterocyclic Dihydrochlorides

- 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate (C₆H₁₀N₄O₂·2HCl·H₂O, MW 261.1) (): Features a nitroimidazole ring, conferring antimicrobial properties.

- Benzimidazole Derivatives (e.g., [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, C₈H₁₀Cl₂FN₃, MW 242.1) (): Benzimidazole cores are common in antiparasitic drugs. The target compound’s simpler structure may offer advantages in synthetic accessibility .

Physicochemical Properties

Key Observations :

- Solubility : Aliphatic dihydrochlorides (e.g., putrescine) exhibit higher water solubility than aromatic or heterocyclic analogs due to reduced steric hindrance .

- Molecular Weight : The target compound’s estimated molecular weight (~245.1 for C₉H₁₄N₂·2HCl) aligns with mid-range values in the table, suggesting moderate solubility.

Biological Activity

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of an amino group attached to a phenethyl moiety, which is further substituted with a methyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility and stability in aqueous solutions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives show significant antimicrobial activity against a range of pathogens.

- Cytotoxic Effects : Certain analogs have demonstrated cytotoxicity towards cancer cell lines, suggesting potential applications in oncology.

- Neuropharmacological Effects : Compounds with similar amine functionalities often interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : Compounds in this class may act as agonists or antagonists at neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and metabolic disorders.

- Cell Signaling Pathways : They may modulate cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

Anticancer Activity

A study focusing on related compounds showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, modifications to the phenethyl group were found to enhance cytotoxicity significantly (IC50 = 0.79 ± 0.02 μM) .

Antimicrobial Efficacy

Research has indicated that dimethylamine derivatives possess notable antimicrobial properties. A series of derivatives were tested against common bacterial strains, revealing potent activity that suggests potential for development into new antibiotics .

Neuropharmacological Studies

In a study examining the effects of structurally similar compounds on the central nervous system, it was found that these amines could enhance dopaminergic signaling, which is crucial for treating disorders like Parkinson's disease .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing (2-Amino-2-phenylethyl)(methyl)amine dihydrochloride, and how do reaction conditions impact yield?

- Methodological Answer :

- Step 1 : Protect the primary amine group using Boc anhydride to prevent undesired side reactions during coupling (common in dihydrochloride salt synthesis) .

- Step 2 : Optimize coupling reactions using reagents like HATU or EDC. Solvent choice (e.g., DCM for room-temperature reactions or 1,4-dioxane for elevated temperatures) significantly affects reaction efficiency. For example, DCM at 0.05–0.1 M concentration yields moderate conversion, while 1,4-dioxane at 85–100°C with DMAP catalysis improves reactivity .

- Step 3 : Deprotect the Boc group using trifluoroacetic acid, followed by dihydrochloride salt formation via HCl treatment in diethyl ether. Excess Et₃N (2 equiv) ensures complete neutralization of residual HCl .

- Key Variables : Solvent polarity, temperature, and molar ratios (e.g., 1.1–1.5 equiv amine) directly influence yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the phenyl group (δ 7.2–7.5 ppm for aromatic protons) and methylamine moiety (δ 2.3–2.8 ppm for CH₃-NH₂) .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) coupled with mass spectrometry to verify molecular weight (e.g., [M+H]⁺ peak at m/z 253.1 for C₉H₁₄Cl₂N₂O₂) .

- Elemental Analysis : Confirm Cl⁻ content (theoretical: ~28%) to validate dihydrochloride salt formation .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Step 1 : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability in assay environments .

- Step 2 : Validate target specificity using knockout cell lines or competitive antagonists (e.g., histamine receptor blockers for studies referencing HRH1/HRH3 interactions) .

- Step 3 : Compare pharmacokinetic profiles (e.g., plasma stability, metabolite identification) to rule out off-target effects .

- Case Example : Discrepancies in enzyme inhibition assays may arise from differences in co-solvents (DMSO vs. ethanol), which alter compound solubility .

Q. What strategies mitigate degradation of this compound during long-term storage or experimental use?

- Methodological Answer :

- Storage : Store at −20°C in airtight, light-protected vials with desiccants to prevent hydrolysis of the amine group .

- In-Use Stability : Prepare fresh solutions in deoxygenated buffers (e.g., degassed PBS) to minimize oxidation. Monitor pH (optimal range: 4–6) to avoid deprotonation of the dihydrochloride salt .

- Analytical Monitoring : Perform periodic HPLC checks for degradation products (e.g., free amine or oxidized derivatives) .

Q. How can researchers design experiments to evaluate this compound’s interaction with neuronal receptors?

- Methodological Answer :

- Step 1 : Radioligand Binding Assays: Use ³H-labeled antagonists (e.g., ³H-mepyramine for HRH1) to measure competitive displacement. Calculate IC₅₀ values using nonlinear regression .

- Step 2 : Functional Assays: Employ calcium flux or cAMP assays in transfected HEK293 cells expressing target receptors. Normalize data to positive controls (e.g., histamine for HRH1) .

- Step 3 : Structural Modeling: Dock the compound into receptor active sites (e.g., HRH3 crystal structure, PDB ID: 3RZE) to predict binding motifs and guide mutagenesis studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.